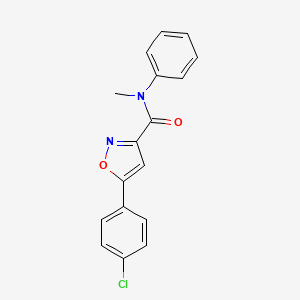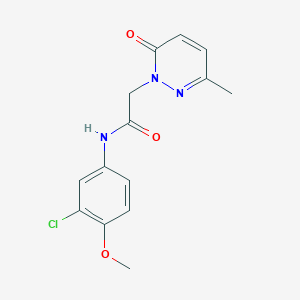
2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide
Übersicht
Beschreibung
2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a tetrazole ring, which is known for its stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative through a substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Types of Reactions:
Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The chlorine atom in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in studies to understand the interaction of tetrazole derivatives with biological systems, which can lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Vergleich Mit ähnlichen Verbindungen
- 2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Comparison:
- Uniqueness: 2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a tetrazole ring and a benzamide moiety, which provides a distinct set of chemical and biological properties .
- Chemical Properties: Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .
- Biological Activity: The combination of the tetrazole and benzamide structures can enhance its ability to interact with biological targets, potentially leading to more effective therapeutic agents .
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopentyl-5-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-12-6-5-10(19-8-15-17-18-19)7-11(12)13(20)16-9-3-1-2-4-9/h5-9H,1-4H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWUAKPKKUMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluoro-4-methylphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4490348.png)
![7-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4490354.png)
![N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4490357.png)

![N,N-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4490378.png)
![1-(ETHANESULFONYL)-N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4490390.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE](/img/structure/B4490398.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4490412.png)
![3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE](/img/structure/B4490418.png)

![N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4490421.png)

![2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4490447.png)

